molecular formula C16H22N6 B12792347 1,4-Bis(1,4-dicyano-2-butyl)piperazine CAS No. 102366-87-0

1,4-Bis(1,4-dicyano-2-butyl)piperazine

Cat. No.: B12792347
CAS No.: 102366-87-0
M. Wt: 298.39 g/mol
InChI Key: LGQVPACUGWLKCJ-UHFFFAOYSA-N
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Description

1,4-Bis(1,4-dicyano-2-butyl)piperazine is a piperazine derivative characterized by two 1,4-dicyano-2-butyl substituents at the 1 and 4 positions of the piperazine ring. While specific data on this compound are absent in the provided evidence, insights can be inferred from structurally related piperazine derivatives. Piperazine-based compounds are widely studied for applications in pharmaceuticals, materials science, and catalysis due to their versatile functionalization and physicochemical adaptability .

Properties

CAS No.

102366-87-0

Molecular Formula

C16H22N6

Molecular Weight

298.39 g/mol

IUPAC Name

3-[4-(1,4-dicyanobutan-2-yl)piperazin-1-yl]hexanedinitrile

InChI

InChI=1S/C16H22N6/c17-7-1-3-15(5-9-19)21-11-13-22(14-12-21)16(6-10-20)4-2-8-18/h15-16H,1-6,11-14H2

InChI Key

LGQVPACUGWLKCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(CCC#N)CC#N)C(CCC#N)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(1,4-dicyano-2-butyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. These methods ensure high yields and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1,4-dicyano-2-butyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Bis(1,4-dicyano-2-butyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(1,4-dicyano-2-butyl)piperazine involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The piperazine ring enhances the compound’s ability to interact with receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Key Observations :

  • Bulky substituents (e.g., phenethyl, bicyclic moieties) increase steric hindrance, affecting binding affinity in pharmacological applications .
  • Synthesis :
    • Solvent-free methods using maghnite catalysts achieve moderate yields (59–72%) for methacryloyl derivatives .
    • Microwave-assisted synthesis improves efficiency for thiazoline-functionalized piperazines, yielding 67–87% .
Pharmacological and Functional Properties
  • Antimalarial Activity: 1,4-Bis(3-aminopropyl)piperazine derivatives exhibit selectivity against chloroquine-resistant Plasmodium falciparum, with cyclopropylmethyl analogs showing enhanced therapeutic indices .
  • Antitumor Activity : Dithiocarboxypropionyl derivatives demonstrate potent inhibition (IC₅₀: 0.041 µM for DYRK1A kinase), highlighting the role of sulfur-containing groups in targeting cancer pathways .
  • Nootropic Effects: Acylated piperazines mimic 2-pyrrolidinone moieties, enhancing acetylcholine release in the brain at doses as low as 0.001 mg/kg .

Research Findings and Discussion

Substituent-Driven Solubility and Reactivity
  • The electron-withdrawing nature of cyano groups could reduce the piperazine ring’s basicity, altering its interaction with biological targets (e.g., enzymes, receptors) compared to electron-donating analogs like 1,4-bis(2-hydroxyethyl)piperazine .

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